REACTION_CXSMILES
|
CN(C)CCC[N:6]1[C:18]2[CH:17]=[CH:16][C:15]([CH:19]=O)=CC=2C2C1=CC=CC=2.N1CCCC([NH:28][C:29](=[O:35])[O:30]C(C)(C)C)C1.C(O)(=O)C.[BH3-]C#N.[Na+]>CCO.CO.C(Cl)Cl>[C:29](=[O:30])([O:35][CH:15]1[CH2:16][CH2:17][CH2:18][NH:6][CH2:19]1)[NH2:28] |f:3.4|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CN(CCCN1C2=CC=CC=C2C=2C=C(C=CC12)C=O)C
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 40° C. in an oil bath for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of NaHCO3 (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with dichloromethane (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluted with dichloromethane/methanol (50/1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OC1CNCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |